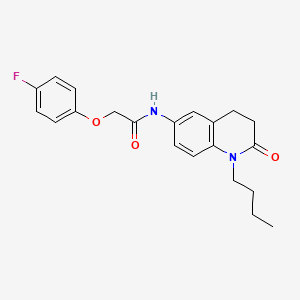

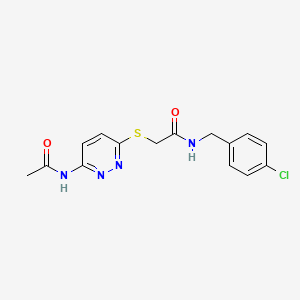

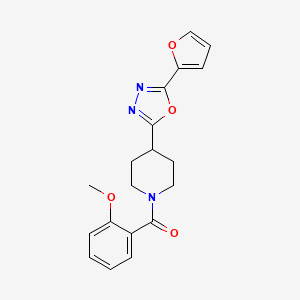

3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Pomeranz–Fritsch cyclization step, which involves the use of strong acids and elevated temperatures, can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This modification tolerates acid-sensitive functional groups in substrates and facilitates the synthesis of diverse 1,2-dihydroisoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å have been observed in similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the reactions of similar compounds. For instance, the strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This allows acetal activation under milder, more chemoselective conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular weight of 326.352.Scientific Research Applications

Synthesis of Tetra- and Penta-heterocyclic Compounds

The compound has been utilized in the synthesis of complex heterocyclic structures. For example, it served as a precursor in the Michael addition reaction leading to the formation of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds have potential applications in the development of new pharmaceuticals due to their complex structures and biological activity (Abdallah, Hassaneen, & Abdelhadi, 2009).

Sigma-2 Receptor Probe Development

In pharmacological research, derivatives of the compound have been radiolabeled and evaluated as probes for sigma-2 receptors, which are implicated in various diseases, including cancer. The studies aimed at developing novel sigma-2 receptor ligands for potential diagnostic and therapeutic applications, demonstrating the compound's relevance in medicinal chemistry (Xu et al., 2005).

Cobalt-promoted Dimerization of Aminoquinoline Benzamides

The compound has been involved in studies exploring cobalt-promoted dimerization reactions, showcasing its utility in organic synthesis to create dimeric structures from aminoquinoline benzamides. These synthetic methodologies contribute to the advancement of organic chemistry, providing efficient routes to complex molecules (Grigorjeva & Daugulis, 2015).

Ligands for PET Radiotracers Development

Compounds related to "3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been synthesized and evaluated as ligands for the development of PET (Positron Emission Tomography) radiotracers. These studies focus on designing high-affinity sigma-2 receptor ligands for tumor diagnosis, further highlighting the compound's significance in the development of diagnostic tools in oncology (Abate et al., 2011).

Future Directions

Properties

IUPAC Name |

3,5-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-8-12(9-15(10-14)24-2)18(22)19-13-4-5-16-11(7-13)3-6-17(21)20-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMAFBKVHGHZTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2593828.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2593830.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)

![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)